2-(5-Bromobenzofuran-2-yl)acetonitrile
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Overview
Description
2-(5-Bromobenzofuran-2-yl)acetonitrile is an organic compound with the molecular formula C10H6BrNO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and a nitrile group at the acetonitrile moiety makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzofuran-2-yl)acetonitrile typically involves the bromination of benzofuran followed by the introduction of the acetonitrile group. One common method involves the reaction of 5-bromobenzofuran with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromobenzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of benzofuran amines.
Scientific Research Applications
2-(5-Bromobenzofuran-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)acetonitrile
- 2-(5-Bromo-1-benzofuran-2-yl)ethanone
- 2-(5-Bromo-1-benzofuran-2-yl)propanoic acid
Uniqueness
2-(5-Bromobenzofuran-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(5-bromo-1-benzofuran-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKVUYPDAOJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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